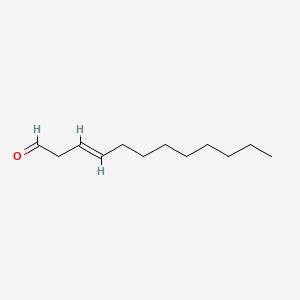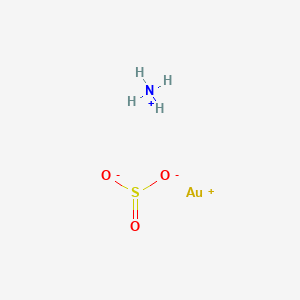
Ammonium gold(1+) sulphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium gold(1+) sulphite, with the chemical formula AuH₄NO₃S, is a compound that has garnered significant interest due to its unique properties and applications. It is primarily used in the field of gold electroplating, where it serves as a non-cyanide alternative for depositing gold onto various substrates. This compound is known for producing smooth, bright, and ductile gold deposits, making it valuable in both technical and decorative applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium gold(1+) sulphite can be synthesized through the reaction of gold(III) chloride with ammonium sulphite in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the stability of the resulting compound. The general reaction is as follows:
AuCl3+3(NH4)2SO3→(NH4)3[Au(SO3)2]+3NH4Cl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where gold chloride and ammonium sulphite are mixed under controlled temperature and pH conditions. The resulting solution is then purified and concentrated to obtain the desired compound. Stabilizing agents such as ethylenediamine are often added to enhance the stability of the gold sulphite complex .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium gold(1+) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) sulphite.
Reduction: It can be reduced to metallic gold.
Substitution: Ligand exchange reactions can occur, where the sulphite ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of complexing agents like thiourea or cyanide.
Major Products Formed
Oxidation: Gold(III) sulphite.
Reduction: Metallic gold.
Substitution: Various gold complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Ammonium gold(1+) sulphite has a wide range of applications in scientific research:
Chemistry: Used in gold plating and as a precursor for synthesizing other gold compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in diagnostic imaging and as a component in certain therapeutic agents.
Industry: Widely used in the electronics industry for plating gold onto connectors and circuit boards.
Mecanismo De Acción
The mechanism by which ammonium gold(1+) sulphite exerts its effects involves the dissociation of the gold sulphite complex to release gold ions. These ions can then interact with various molecular targets, including enzymes and cellular components. The pathways involved often include redox reactions and ligand exchange processes, which facilitate the deposition of gold onto substrates or the formation of other gold compounds .
Comparación Con Compuestos Similares
Similar Compounds
Gold(I) cyanide: Commonly used in gold plating but highly toxic.
Gold(III) chloride: Used in various chemical syntheses but less stable.
Gold(I) thiomalate: Investigated for medical applications but less commercially viable.
Uniqueness
Ammonium gold(1+) sulphite stands out due to its non-cyanide nature, making it a safer alternative for gold plating. It also offers better stability and ease of handling compared to other gold complexes, making it a preferred choice in both industrial and research applications .
Propiedades
Número CAS |
71662-32-3 |
|---|---|
Fórmula molecular |
AuH4NO3S |
Peso molecular |
295.07 g/mol |
Nombre IUPAC |
azanium;gold(1+);sulfite |
InChI |
InChI=1S/Au.H3N.H2O3S/c;;1-4(2)3/h;1H3;(H2,1,2,3)/q+1;;/p-1 |
Clave InChI |
NHFMFALCHGVCPP-UHFFFAOYSA-M |
SMILES canónico |
[NH4+].[O-]S(=O)[O-].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


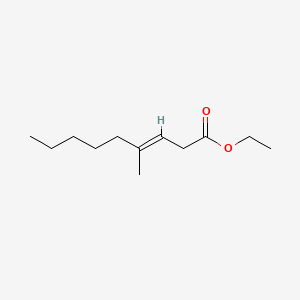

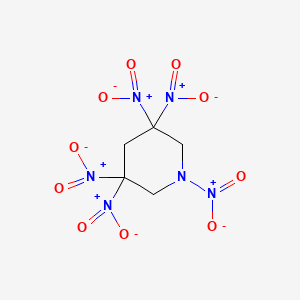
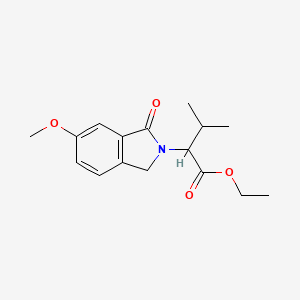

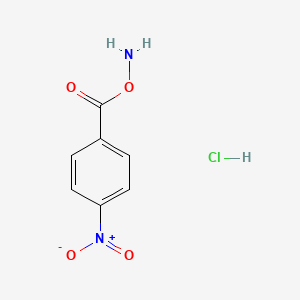
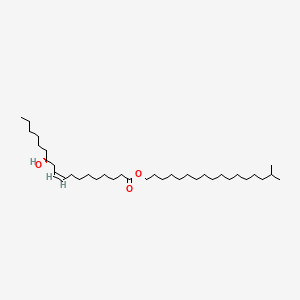
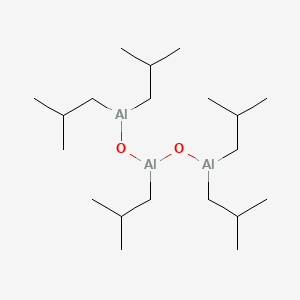



![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
